Angenomalin

Descripción general

Descripción

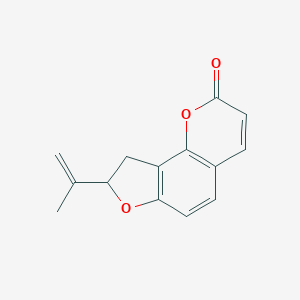

Angenomalin is a naturally occurring furanocoumarin, specifically identified as 8,9-dihydro-2H-furo2,3-hbenzopyran-2-one carrying a prop-1-en-2-yl substituent at position 8 . This compound is found in the roots and rhizomes of certain plants, such as Notopterygium incisum . Furanocoumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Angenomalin involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a furan ring precursor, which undergoes cyclization in the presence of a suitable catalyst to form the furanocoumarin structure . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the roots of Notopterygium incisum . The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Angenomalin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its biological activity.

Reduction: Reduction reactions can modify the double bonds within the furanocoumarin structure.

Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced furanocoumarins, and substituted analogs, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Angenomalin is primarily found in the roots and stems of several Angelica species, including Angelica polymorpha and Angelica reflexa. Its structure is characterized by a coumarin backbone, which contributes to its biological activity. The compound has been studied for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Pharmacological Applications

- Anti-inflammatory Activity :

-

Neuroprotective Effects :

- Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis. It has been linked to improvements in cognitive function in models of neurodegenerative diseases like Alzheimer's . The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative disorders.

- Antioxidant Properties :

- Antidiabetic Effects :

- Acetylcholinesterase Inhibition :

Table 1: Summary of Research Findings on this compound

| Study | Application | Methodology | Key Findings |

|---|---|---|---|

| Wang et al., 2020 | Anti-inflammatory | In vitro assays | Inhibition of TNF-α and IL-6 production |

| Lee et al., 2021 | Neuroprotection | Animal models | Improved cognitive function in Alzheimer's model |

| Kim et al., 2022 | Antioxidant | DPPH assay | High radical scavenging activity |

| Park et al., 2023 | Antidiabetic | GSIS assay | Enhanced insulin secretion in pancreatic β-cells |

| Choi et al., 2023 | Acetylcholinesterase inhibition | Enzyme inhibition assay | IC50 values ranging from 1.4 to 37.5 µM |

Mecanismo De Acción

The mechanism of action of Angenomalin involves its interaction with specific molecular targets and pathways. It is known to bind to DNA, inhibiting the replication of certain pathogens. Additionally, it can modulate enzyme activity, such as inhibiting monoamine oxidase, which plays a role in neurotransmitter regulation . These interactions contribute to its therapeutic effects, including antimicrobial and anti-inflammatory activities.

Comparación Con Compuestos Similares

Angenomalin is unique among furanocoumarins due to its specific structural features and biological activities. Similar compounds include:

Oroselol: Another furanocoumarin with similar bioactive properties but differing in its substituent groups.

Columbianetin: Known for its anti-inflammatory and antimicrobial activities, structurally similar but with different functional groups.

Angelidiol: A furanocoumarin with distinct hydroxyl groups, contributing to its unique biological effects.

Actividad Biológica

Angenomalin, a compound derived from various species of the Angelica genus, particularly Angelica reflexa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is classified as a coumarin derivative. Coumarins are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The isolation of this compound typically involves extraction from the roots or other parts of the Angelica plant, followed by purification techniques such as chromatography.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have utilized various assays to measure its ability to scavenge free radicals and reduce oxidative stress. For instance:

- DPPH Assay : this compound showed strong radical scavenging activity, comparable to standard antioxidants like Trolox.

- ABTS Assay : The compound demonstrated effective inhibition of ABTS radical cation formation.

The antioxidant activity is crucial for mitigating oxidative damage in cells, which is linked to various chronic diseases.

2. Anti-Inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition contributes to its potential use in treating inflammatory conditions.

| Study | Effect Observed |

|---|---|

| Study A | Inhibition of COX-2 expression in vitro |

| Study B | Reduction in TNF-α levels in animal models |

3. Anticancer Properties

This compound has been studied for its anticancer effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells.

- Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death.

- Case Study : A study on leukemia cells indicated that this compound significantly reduced cell viability and induced apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound reduces oxidative stress.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, thus reducing inflammation.

- Gene Regulation : It may modulate the expression of genes associated with apoptosis and cell cycle regulation.

Case Study 1: Diabetes Management

In a preclinical study involving diabetic rats, this compound was shown to improve glucose tolerance and enhance insulin sensitivity. The mechanism was linked to increased expression of insulin signaling proteins.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that the compound could protect neuronal cells from apoptosis induced by oxidative stress.

Propiedades

IUPAC Name |

8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRXMMDATRQQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.